Pivalic acid
Overview
Description
Pivalic acid, also known as trimethylacetic acid, is a carboxylic acid with a branched structure that has been utilized in various chemical reactions and biosynthetic pathways. It serves as a medium for SNAr reactions, providing access to functionalized pyrimidinones and pyrimidines with good to excellent yields . Pivalic acid is also involved in the biosynthesis of fatty acids and antibiotics in certain bacterial species, acting as a starter unit and being incorporated into complex molecules like tert-butyl fatty acids and avermectin .
Synthesis Analysis
The synthesis of pivalic acid and its derivatives has been explored through various methods. One approach involves the use of zinc-catalyzed reactions to convert carboxylic acids to acylsilanes in the presence of pivalic anhydride, indicating the importance of mixed anhydrides in these reactions . Another method includes the Koch synthesis, where pivalic acid is produced from alkenes, carbon monoxide, and water using sulfuric acid as a catalyst in a multiphase reactor system . Additionally, pivalic anhydride has been used for the base-free synthesis of N-arylamides, showcasing its utility as a reagent for amidation reactions .
Molecular Structure Analysis
Pivalic acid's molecular structure is characterized by its branched, tert-butyl group, which imparts unique physical properties and reactivity. This structure is significant in the context of dendritic growth kinetics, where pivalic acid, as a plastic crystal, exhibits behavior that deviates from theoretical scaling laws due to its interfacial energy anisotropy .
Chemical Reactions Analysis
Chemically, pivalic acid is versatile and participates in various reactions. It acts as a proton shuttle in palladium-catalyzed benzene arylation, facilitating the C-H bond cleavage and contributing to the high reactivity of the system . In the synthesis of vinyl pivalate, pivalic acid reacts with acetylene under specific conditions, with the reaction mechanism and optimal conditions being thoroughly investigated .
Physical and Chemical Properties Analysis
The physical properties of ultra-pure pivalic acid have been studied, revealing that its density and viscosity are temperature-dependent, with density following a linear relationship and viscosity exhibiting Arrhenius behavior . The material's heat capacity, heats of fusion and transition, and volume expansion coefficient have also been characterized, providing a comprehensive understanding of its thermodynamic properties .
Scientific Research Applications
Anaerobic Mineralization
Pivalic acid has been identified as a substrate for anaerobic mineralization. Strains of bacteria such as Zoogloea resiniphila and others can completely mineralize pivalic acid to carbon dioxide. This process might involve oxidation to dimethylmalonate or a carbon skeleton rearrangement, indicating potential applications in environmental microbiology and bioremediation (Probian, Wülfing, & Harder, 2003).
Chemical Synthesis
Pivalic acid is useful in chemical synthesis, especially in SNAr reactions of 2-methylthio-4-pyrimidinones with anilines, leading to high yields of functionalized pyrimidines and pyrimidinones (Maddess & Carter, 2012).
Solar Cell Enhancement
In the field of renewable energy, pivalic acid has been used to modify the interface between TiO2 films and electrolyte in dye-sensitized solar cells, improving light-to-electricity conversion efficiency (Li et al., 2009).
Proton-Conducting Materials
Pivalic acid forms the basis for new materials in proton-conducting plastic crystal electrolytes, potentially useful in fuel cells. It exhibits very low conductivity, which can be enhanced by adding bases like imidazole (Abu-Lebdeh et al., 2006).
Organic Chemistry
Pivalic acid serves as an effective additive in organic synthesis, facilitating reactions like amination and C(sp3)–H arylation with high regioselectivity (Zhang et al., 2018).
Biosynthetic Pathways
Research has discovered a biosynthetic pathway in bacteria using pivalic acid as a starter unit, leading to the production of branched fatty acids and the antibiotic avermectin, highlighting its role in microbial metabolism (Řezanka et al., 2011).
Cancer Imaging
Pivalic acid has been explored as a part of a fluorine-18 labelled compound (18F-fluoro-pivalic acid) for imaging aberrant lipid metabolism in cancer detection, showing potential as a diagnostic tool (Witney et al., 2014).
Metabolic Studies
Pivalic acid is instrumental in studying metabolic pathways, particularly in relation to fatty acid oxidation and its impact on carnitine homeostasis in humans (Brass, 2002).
Safety And Hazards
Future Directions
The global pivalic acid market is projected to grow at a CAGR of 5.5% during the forecast period, 2018-2028 . The growth in the market can be attributed to the increasing demand for pivalic acid in various applications such as medical midbody, chemical midbody, additives, initiating agent, and others .
properties
IUPAC Name |
2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGYQRQAERSCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
Record name | TRIMETHYLACETIC ACID | |
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Record name | PIVALIC ACID | |
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Record name | pivalic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Pivalic_acid | |
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Source | PubChem | |
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Related CAS |
1184-88-9 (hydrochloride salt) | |
Record name | 2,2-Dimethylpropanoic acid | |
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DSSTOX Substance ID |
DTXSID8026432 | |
Record name | 2,2-Dimethylpropanoic acid | |
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Molecular Weight |
102.13 g/mol | |
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Physical Description |
TRIMETHYLACETIC ACID is a colored crystalline solid of low toxicity that is soluble in water, ethyl alcohol and diethyl ether., Liquid, Colorless to white solid or colorless liquid; [ICSC] White low melting solid; mp = 33-35 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS WITH PUNGENT ODOUR. | |
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Record name | Propanoic acid, 2,2-dimethyl- | |
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Record name | PIVALIC ACID | |
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Boiling Point |
325 to 327 °F at 760 mmHg (USCG, 1999), 163.8 °C, 164.00 °C. @ 760.00 mm Hg, 164 °C | |
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Record name | 2,2-DIMETHYLPROPANOIC ACID | |
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Flash Point |
147.2 °F (USCG, 1999), 64 °C, 64 °C (closed cup), 64 °C c.c. | |
Record name | TRIMETHYLACETIC ACID | |
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Record name | 2,2-Dimethylpropanoic acid | |
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Solubility |
Very soluble in ethanol, ethyl ether, 1 g dissolves in 40 ml water; freely sol in alcohol, ether, In water, 2.17X10+4 mg/L at 20 °C, 21.7 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.5 (sparingly soluble) | |
Record name | 2,2-DIMETHYLPROPANOIC ACID | |
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Record name | Pivalic acid | |
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Density |
0.905 at 122 °F (USCG, 1999) - Less dense than water; will float, 0.905 at 50 °C, Relative density (water = 1): 0.91 | |
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Vapor Density |
3.5 (est.) (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
1.82 [mmHg], 0.5 mm Hg at 25 °C (ext), Vapor pressure, Pa at 20 °C: 85 | |
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Product Name |
Pivalic acid | |
Color/Form |
Colorless cyrstals, Needles | |
CAS RN |
75-98-9 | |
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URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PIVALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
91 to 95 °F (USCG, 1999), 35.5 °C, 35 °C, 36 °C | |
Record name | TRIMETHYLACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7167 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2-DIMETHYLPROPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pivalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PIVALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.